3,5-Diaminobenzoic acid dihydrochloride 3,5-Diaminobenzoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 618-56-4
VCID: VC21199975
InChI: InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H
SMILES: C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

3,5-Diaminobenzoic acid dihydrochloride

CAS No.: 618-56-4

Cat. No.: VC21199975

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diaminobenzoic acid dihydrochloride - 618-56-4

Specification

CAS No. 618-56-4
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 3,5-diaminobenzoic acid;hydrochloride
Standard InChI InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H
Standard InChI Key GJYYDDRSICTFRM-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl
Canonical SMILES C1=C(C=C(C=C1N)N)C(=O)O.Cl

Introduction

Chemical Identity and Structure

3,5-Diaminobenzoic acid dihydrochloride is an organic compound characterized by specific molecular properties that define its chemical identity and behavior.

Molecular Information

The compound possesses the following fundamental characteristics:

ParameterValue
CAS Number618-56-4
Molecular FormulaC₇H₈N₂O₂·2HCl or C₇H₁₀Cl₂N₂O₂
Linear Formula(H₂N)₂C₆H₃CO₂H·2HCl
Molecular Weight225.07 g/mol
SMILES NotationC1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl
InChI KeyIGPLRBRBTUNCRT-UHFFFAOYSA-N
MDL NumberMFCD00012983
Beilstein Reference14, 453

The molecular structure features a benzoic acid backbone with two amino groups at positions 3 and 5, while the compound exists as a dihydrochloride salt .

Synonyms and Alternative Names

The compound is known by several names in scientific and commercial contexts:

  • 3,5-Diaminobenzoic acid dihydrochloride

  • Benzoic acid, 3,5-diamino-dihydrochloride

  • Benzoic acid, 3,5-diamino-, hydrochloride 1:2

  • 3,5-Diaminobenzoicaciddihydrochloride

  • 3,5-Diamino benzoic acid dihydrochloride

  • Phenylene-3,5-diaminobenzoic acid dihydrochloride

Physical and Chemical Properties

The physical and chemical properties of 3,5-diaminobenzoic acid dihydrochloride determine its behavior in various applications and experimental conditions.

Physical Characteristics

The compound exhibits distinctive physical properties:

PropertyDescription
Physical StateSolid, crystalline powder
ColorWhite to light yellow; beige to gray
FormFluffy fine crystalline powder
Melting Point>300°C
Solubility in Water0.1 g/mL at 20°C; described as "almost transparency"
Stability ConcernsHygroscopic (tends to absorb moisture from air)
Storage RecommendationsRoom temperature, in a cool and dark place (<15°C); store under inert gas

These physical characteristics influence the handling, storage, and application of the compound in laboratory and industrial settings .

Chemical Reactivity

As a dihydrochloride salt of a diaminobenzoic acid, this compound features:

  • Two protonated amino groups (due to the hydrochloride form)

  • A carboxylic acid functional group

  • An aromatic ring system

The presence of these functional groups makes the compound reactive in various chemical transformations, particularly in peptide synthesis and fluorescence applications .

Preparation Methods and Synthesis

The preparation of 3,5-diaminobenzoic acid dihydrochloride involves specific chemical procedures and considerations.

Synthetic Routes

A patent from 2016 describes a preparation method for 3,5-diaminobenzoic acid, which is the precursor to the dihydrochloride salt. Key aspects of the synthesis include:

  • The use of catalysts in the preparation process

  • Formation of amino groups in compounds containing carboxyl groups

  • Specific chemical processes involving granule formation

The patent classification includes:

  • C07C227/00: Preparation of compounds containing amino and carboxyl groups

  • C07C227/04: Formation of amino groups in compounds containing carboxyl groups

  • B01J23/00: Catalysts comprising metals or metal oxides or hydroxides

The conversion to the dihydrochloride salt would typically involve treatment with hydrochloric acid to protonate the amino groups.

Industrial Production Considerations

Industrial production methods must consider:

  • Catalyst selection and optimization

  • Reaction conditions control

  • Purification methods

  • Quality control parameters

  • Scale-up challenges

These factors significantly impact the quality, purity, and cost-effectiveness of commercial 3,5-diaminobenzoic acid dihydrochloride production .

SupplierPurity SpecificationAnalysis MethodProduct Form
Thermo Scientific99%Not specifiedGlass bottle (25g)
TCI America>98.0%HPLC, Neutralization titrationWhite to light yellow/orange powder to crystal
Sigma-Aldrich99%Not specifiedNot specified

Commercial suppliers use various analytical methods to determine purity:

  • High-Performance Liquid Chromatography (HPLC)

  • Neutralization titration

  • Infrared spectral analysis to confirm authenticity

Hazard CategoryClassification
Signal WordWarning
Eye EffectsSerious eye damage/eye irritation Category 2
Skin EffectsSkin corrosion/irritation Category 2
Target Organ EffectsSpecific target organ toxicity Category 3

Specific Hazard and Precautionary Statements

Hazard StatementsPrecautionary Statements
H319 - Causes serious eye irritationP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H335 - May cause respiratory irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H315 - Causes skin irritationP302+P352 - IF ON SKIN: Wash with plenty of water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety classifications and recommendations are essential for laboratory and industrial handling of the compound .

Applications and Uses

3,5-Diaminobenzoic acid dihydrochloride finds application in various scientific and industrial contexts.

Research Applications

The compound is utilized in several research areas:

  • Peptide synthesis, particularly in solution phase peptide synthesis

  • Fluorescence studies and as a fluorescent label

  • Nucleic acid staining

  • Biochemical research and reagent preparation

  • Spectroscopic applications

These applications leverage the compound's aromatic structure and functional groups for specific chemical reactions and analytical methods .

Market Analysis and Industry Trends

The market for 3,5-diaminobenzoic acid dihydrochloride is part of the broader specialty chemicals sector, with specific characteristics and trends.

Market Overview

According to market research information:

  • Market reports for 3,5-diaminobenzoic acid dihydrochloride are available for 2025

  • The market analysis includes definition, applications, and manufacturing technology

  • The research methodology combines primary sources (in-depth interviews with market-related players) and secondary sources

  • The analysis covers manufacturing technology development, market status, and key manufacturers

Related Compounds and Chemical Relationships

3,5-Diaminobenzoic acid dihydrochloride belongs to a family of related compounds with similar structures and properties.

Parent Compound

The parent compound is 3,5-diaminobenzoic acid (CAS: 535-87-5), which has the following characteristics:

  • Molecular formula: C₇H₈N₂O₂

  • Free base form (non-salt)

  • PubChem CID: 12062

  • Known by numerous synonyms including DABA and 1-Carboxy-3,5-Diaminobenzene

The parent compound has been extensively studied and characterized with spectral data including NMR, MS, IR, and Raman spectra .

Chemical Relationship to Other Compounds

3,5-Diaminobenzoic acid dihydrochloride relates to several compound families:

  • Aromatic amino acids

  • Benzoic acid derivatives

  • Diaminobenzene derivatives

  • Fluorescent labels and stains

These relationships highlight the compound's position within the broader landscape of organic chemistry and explain its utility across multiple application domains .

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